molecular formula C16H20ClNO2 B062577 6-Chloro-3-indoxyl caprylate CAS No. 159954-35-5

6-Chloro-3-indoxyl caprylate

Cat. No. B062577
CAS RN: 159954-35-5
M. Wt: 293.79 g/mol
InChI Key: KBOGGXOQZZEFSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives often involves novel methodologies, including cascade reactions and specific substitutions to achieve the desired compounds. For example, an efficient synthesis of a COX-2 inhibitor utilized a novel indole formation involving an alkylation/1,4-addition/elimination/isomerization cascade, demonstrating the complexity and precision required in synthesizing such compounds (Caron et al., 2003). Similarly, a practical and efficient synthesis of 6-carboalkoxy-13-cycloalkyl-5H-indolo[2,1-a][2]benzazepine-10-carboxylic acid derivatives highlights the diverse approaches in the synthesis of indole derivatives, emphasizing the importance of intramolecular tandem reaction sequences (Hewawasam et al., 2014).

Molecular Structure Analysis

Indole derivatives' molecular structures are characterized using various analytical techniques, including IR, NMR, and X-ray crystallography. These methods provide detailed insights into the compounds' molecular configurations, essential for understanding their chemical behavior and properties. For instance, the synthesis and X-ray structure analysis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 1H-indole-1-carboxylate offers valuable information on the molecular structure of indole derivatives, facilitating the exploration of their chemical properties (Yao et al., 2023).

Chemical Reactions and Properties

Indole derivatives participate in various chemical reactions, including aminoboration, reductive cyclization, and electrophilic substitutions, leading to a wide range of functionalized compounds. For example, the trans-aminoboration across internal alkynes catalyzed by B(C6F5)3 for the synthesis of borylated indoles showcases the versatility of indole derivatives in chemical reactions, providing pathways for further functionalization (Yuan & Wang, 2017).

Scientific Research Applications

  • Reflectometric Cutinase Assay for Rapid Screening of Contaminants and Residues of Insecticidal Organophosphates and Carbamates :

    • This study developed a new application of the reflectometric lipase test using the substrate 5-bromo-4-chloro-3-indoxyl caprylate for determining residues of organophosphates and carbamates based on enzyme inhibition (Walz & Schwack, 2008).
  • Indigogenic Substrates for Detection and Localization of Enzymes :

    • Indoxyl esters and glycosides, including those similar to 6-Chloro-3-indoxyl caprylate, are used in histochemistry, biochemistry, and bacteriology for detecting enzyme activities. The study also discusses the reaction mechanisms and properties of various indoxyl substrates (Kiernan, 2007).
  • ProFlow Nano-Liquid Chromatography with a Graphene Oxide-Functionalized Monolithic Nano-Column for the Simultaneous Determination of Chloramphenicol and Chloramphenicol Glucuronide in Foods :

    • Although not directly related to this compound, this paper details an advanced method for the analysis of chloramphenicol in food, demonstrating the use of complex analytical techniques that could be applicable to similar compounds (Demir & Aydoğan, 2022).
  • Contribution of Persulfate in UV-254 nm Activated Systems for Complete Degradation of Chloramphenicol Antibiotic in Water :

    • This study investigates the treatment of chloramphenicol in water using advanced oxidation processes. The methodologies discussed could potentially be adapted for similar compounds like this compound (Ghauch et al., 2017).
  • Efficient Synthesis of [6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl]-acetic Acid, a Novel COX-2 Inhibitor :

    • This paper presents the synthesis of a compound structurally related to this compound and discusses its application as a COX-2 inhibitor (Caron et al., 2003).

Mechanism of Action

Target of Action

The primary target of 6-Chloro-3-indoxyl caprylate is esterase , specifically those exhibiting C8 activity . Esterases are enzymes that catalyze the hydrolysis of ester bonds, playing a crucial role in various biological processes including the metabolism of lipids and proteins.

Mode of Action

This compound acts as a chromogenic substrate for esterase with C8 activity . This means that the compound is metabolized by the enzyme, resulting in a color change. This color change is often used to measure the activity of the enzyme.

Result of Action

Upon cleavage by esterase, this compound yields a pink or salmon-colored precipitate . This color change is indicative of the compound’s interaction with the enzyme and serves as a visual marker of esterase activity.

Action Environment

For instance, the compound should be stored at -20°C and protected from light , suggesting that these conditions may be necessary for maintaining its stability and efficacy.

Safety and Hazards

6-Chloro-3-indoxyl caprylate is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008 . It is recommended to avoid breathing dust, avoid contact with eyes and skin, and wear suitable personal protective equipment if necessary .

properties

IUPAC Name

(6-chloro-1H-indol-3-yl) octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO2/c1-2-3-4-5-6-7-16(19)20-15-11-18-14-10-12(17)8-9-13(14)15/h8-11,18H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOGGXOQZZEFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1=CNC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432344
Record name 6-Chloro-3-indoxyl caprylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159954-35-5
Record name 6-Chloro-1H-indol-3-yl octanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159954-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-indoxyl caprylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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